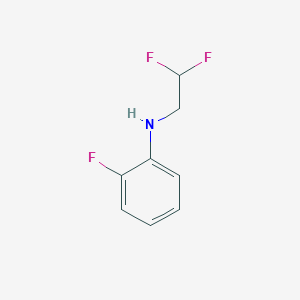

N-(2,2-difluoroethyl)-2-fluoroaniline

Description

N-(2,2-Difluoroethyl)-2-fluoroaniline is a fluorinated aromatic amine characterized by a 2-fluoroaniline backbone substituted with a 2,2-difluoroethyl group at the nitrogen atom. This compound is structurally distinguished by the presence of two fluorine atoms on the ethyl chain and one fluorine on the aromatic ring, which confer unique electronic and steric properties. It serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of fluorinated bioactive molecules .

Properties

IUPAC Name |

N-(2,2-difluoroethyl)-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4,8,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIICTGRTVBJUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCC(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

A compound with a similar structure, flupyradifurone, acts as a competitive modulator on the nicotinic acetylcholine receptor of pests and vectors .

Mode of Action

Flupyradifurone, a compound with a similar structure, has a similar mode of action as the neonicotinoids . It interacts with its targets by acting as a competitive modulator on the nicotinic acetylcholine receptor .

Biochemical Pathways

Compounds with similar structures have been involved in various organic synthesis reactions .

Pharmacokinetics

A compound with a similar structure, flupyradifurone, has a high rate of uptake by plants and crops . This suggests that N-(2,2-difluoroethyl)-2-fluoroaniline might also have significant bioavailability.

Result of Action

Compounds with similar structures have shown to be effective at controlling pests such as aphids and whiteflies .

Action Environment

A compound with a similar structure, flupyradifurone, has been shown to be effective in environments rich in reactive oxygen species (ros), such as tumors or inflamed tissues .

Biological Activity

N-(2,2-difluoroethyl)-2-fluoroaniline is a fluorinated organic compound with significant potential in pharmaceutical applications due to its unique structural features. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound's structure consists of a fluoroaniline backbone with a difluoroethyl substituent. This configuration enhances its lipophilicity and metabolic stability, which are critical factors influencing biological activity.

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| This compound | Difluoroethyl group attached to the 2-position of aniline | Increased metabolic stability and lipophilicity |

| 2-Fluoroaniline | One fluorine atom on the aniline ring | Lacks the difluoroethyl group |

| 4-Fluoroaniline | One fluorine atom para to the amino group | Different regioselectivity in electrophilic reactions |

Fluorinated compounds like this compound often exhibit enhanced biological properties due to their ability to interact with various biological targets. The presence of fluorine atoms can modify the electronic properties of the compound, potentially leading to increased binding affinity for enzymes and receptors.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic effects.

- Antitumor Activity : Fluorinated compounds have been shown to possess antitumor properties through mechanisms such as topoisomerase inhibition and interference with DNA replication processes.

Antiviral Properties

Research has indicated that fluorinated nucleosides, which share structural similarities with this compound, have demonstrated significant antiviral activity. For instance, 2′-fluorinated nucleosides have been effective against various viral infections, including HIV and HCV. These findings suggest that this compound could possess similar antiviral properties due to its structural characteristics .

Structure-Activity Relationship (SAR) Studies

SAR studies have shown that modifications in the fluorination pattern significantly affect biological activity. For example, compounds with multiple fluorine substitutions often exhibit enhanced potency against specific biological targets compared to their non-fluorinated counterparts .

A comparative analysis of different derivatives revealed that the introduction of difluoroethyl groups can improve the inhibitory activity against topoisomerase II, a critical enzyme involved in DNA replication .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Fluorinated Anilines

Key Observations :

- Fluorine Positioning : The target compound’s 2-fluoro substituent contrasts with analogs like the 6-fluoro in and -fluoro in . These positional differences influence dipole moments, solubility, and steric interactions in binding pockets .

- N-Substituent Complexity : The 2,2-difluoroethyl group is simpler than bulky substituents like the tetrahydrofuran-linked benzyl () or dichlorophenyl-ethyl (), which may reduce metabolic stability but enhance synthetic accessibility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- State and Polarity : The target compound’s liquid state and moderate logP suggest utility in solution-phase reactions, contrasting with the solid, hydrophobic difluoromethylsulphonyl analog () .

- Purity: High purity (≥95%) is noted for the target compound and its difluoromethylsulphonyl analog, critical for reproducibility in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.